molecular formula C21H21ClFN3O2 B2461049 3-(4-Chlorobenzyl)-8-(2-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021031-63-9

3-(4-Chlorobenzyl)-8-(2-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2461049
CAS No.: 1021031-63-9
M. Wt: 401.87
InChI Key: HEYLVWQPHCBXIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorobenzyl)-8-(2-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound belonging to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure where two rings are connected through a single atom. This particular compound features a triazaspirodecane core with chlorobenzyl and fluorobenzyl substituents, making it an interesting subject for various chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobenzyl)-8-(2-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction proceeds through a tandem radical addition and dearomatizing cyclization process . Another approach includes the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3), forming the spirocyclic scaffold through highly regioselective carbon-carbon coupling .

Industrial Production Methods

Industrial production of this compound would likely scale up the aforementioned synthetic routes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzyl)-8-(2-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinolinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), converting the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Difluoroalkylated quinolinone derivatives.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chlorobenzyl)-8-(2-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with unique structural properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzyl)-8-(2-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Azaspiro[4.5]decane derivatives: These compounds share a similar spirocyclic core but differ in their substituents, leading to variations in their chemical and biological properties.

    Diazaspiro[4.5]decane derivatives:

Uniqueness

3-(4-Chlorobenzyl)-8-(2-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione stands out due to its specific combination of chlorobenzyl and fluorobenzyl substituents, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-8-[(2-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFN3O2/c22-17-7-5-15(6-8-17)13-26-19(27)21(24-20(26)28)9-11-25(12-10-21)14-16-3-1-2-4-18(16)23/h1-8H,9-14H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYLVWQPHCBXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.